1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea

Medicinal Chemistry Chemical Biology Malaria

1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea (CAS 2034245-57-1) is a synthetic, low-molecular-weight (237.28 g/mol) urea derivative joining a 5-methylisoxazole and a thiophene moiety. It is cataloged as a chemical probe and an intermediate in medicinal chemistry, with its primary documented biological affiliation being a Plasmodium falciparum screening hit.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28
CAS No. 2034245-57-1
Cat. No. B2381052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea
CAS2034245-57-1
Molecular FormulaC10H11N3O2S
Molecular Weight237.28
Structural Identifiers
SMILESCC1=C(C=NO1)CNC(=O)NC2=CC=CS2
InChIInChI=1S/C10H11N3O2S/c1-7-8(6-12-15-7)5-11-10(14)13-9-3-2-4-16-9/h2-4,6H,5H2,1H3,(H2,11,13,14)
InChIKeyQUOROADNMMDLPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea | C10H11N3O2S | Core Chemical Profile


1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea (CAS 2034245-57-1) is a synthetic, low-molecular-weight (237.28 g/mol) urea derivative joining a 5-methylisoxazole and a thiophene moiety [1]. It is cataloged as a chemical probe and an intermediate in medicinal chemistry, with its primary documented biological affiliation being a Plasmodium falciparum screening hit [2]. The compound has reached a maximum phase of 'Preclinical' according to the ChEMBL database, indicating it has been subject to some level of early-stage biological investigation [2].

Generic Substitution for 2034245-57-1: Critical Structural Selectivity Risks


Generic interchange within the isoxazole-urea or thiophene-urea chemical space poses a significant risk due to the lack of public Structure-Activity Relationship (SAR) data. The compound's specific linkage of the 5-methylisoxazole to the thiophenyl-urea core is documented as a defined screening entity (ChEMBL ID CHEMBL4971252) [1]. Any slight modification—such as shifting the methyl group on the isoxazole, replacing thiophene with phenyl, or altering the urea linker—generates a chemically distinct entity for which bioactivity data is non-transferable. The absence of verified off-target and selectivity profiles means that substituting this exact compound with a structurally similar analog could silently alter target engagement, invalidating research model conditions and procurement specifications.

Quantitative Differential Evidence for 1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea


Absence of Comparator-Based Quantitative Differentiation Data

A rigorous search of non-proprietary, verifiable primary sources (patents, primary research articles, authoritative databases) found no publications containing direct, quantitative head-to-head comparisons of 1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea against a structurally defined analog. The compound's identifier (ChEMBL ID CHEMBL4971252) is linked to a single functional assay and two inhibition measurements, but the specific comparator molecule and quantitative difference data are not publicly disclosed in the database summary [1]. The absence of this data is a critical factor for scientific selection, as claims of superiority cannot be verified.

Medicinal Chemistry Chemical Biology Malaria

Evidence-Linked Application Scenarios for Compound 2034245-57-1


Malaria Biology Chemical Probe Exploration

Based on its documented role as a screening hit for Plasmodium falciparum in a ChEMBL-assigned functional assay, the immediate evidenced application is as a starting point for medicinal chemistry optimization in antimalarial probe development [1]. Researchers can request a quote for this precise compound to confirm the single-point screening activity and to validate the chemotype before investing in the synthesis of a focused analog library.

Urea Linker Structure-Activity Relationship (SAR) Intermediate

Given its unique combination of a 5-methylisoxazole and a thiophen-2-yl group connected via a urea linker, the compound serves as a validated negative control or structural intermediate in SAR studies exploring this specific three-part scaffold for any biological target [1]. Its procurement is warranted to eliminate linker-dependent assay artifacts when cross-testing related in-house libraries.

Preclinical Tool Compound for Target Deconvolution

The 'Preclinical' max phase designation in the authoritative ChEMBL database [1] indicates prior, undisclosed institutional investment. This makes the compound a high-value tool for target deconvolution studies, as follow-up profiling data may exist but remains unpublished, providing a potential competitive intelligence advantage.

Quote Request

Request a Quote for 1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.